molecular formula C22H24NP B12878567 Benzenamine, 4-(diphenylphosphino)-N,N-diethyl- CAS No. 63370-87-6

Benzenamine, 4-(diphenylphosphino)-N,N-diethyl-

Cat. No.: B12878567
CAS No.: 63370-87-6
M. Wt: 333.4 g/mol
InChI Key: IAZFKAZYKSRHIX-UHFFFAOYSA-N
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Description

4-(Diphenylphosphino)-N,N-diethylaniline is an organophosphorus compound that features a phosphine group attached to an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diphenylphosphino)-N,N-diethylaniline typically involves the reaction of 4-bromo-N,N-diethylaniline with diphenylphosphine. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate. The reaction is usually performed in a solvent like toluene under an inert atmosphere to prevent oxidation of the phosphine group.

Industrial Production Methods

Industrial production of 4-(Diphenylphosphino)-N,N-diethylaniline follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-(Diphenylphosphino)-N,N-diethylaniline undergoes various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The compound can participate in substitution reactions, where the phosphine group acts as a nucleophile.

    Coordination: The phosphine group can coordinate with transition metals to form complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

    Coordination: Transition metals such as palladium, platinum, and rhodium are commonly used.

Major Products Formed

    Oxidation: The major product is the corresponding phosphine oxide.

    Substitution: The products depend on the substituents introduced during the reaction.

    Coordination: The products are metal-phosphine complexes.

Scientific Research Applications

4-(Diphenylphosphino)-N,N-diethylaniline has several scientific research applications:

    Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Biology: The compound is explored for its potential in bioconjugation and as a probe for studying biological systems.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent or in drug delivery systems.

    Industry: It is used in the synthesis of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-(Diphenylphosphino)-N,N-diethylaniline primarily involves its ability to coordinate with transition metals. The phosphine group donates electron density to the metal center, stabilizing the metal and facilitating catalytic cycles. This coordination can activate substrates and lower the activation energy of various reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Bis(diphenylphosphino)-10,10-dimethylphenoxasilin
  • 4,5-Bis(diphenylphosphino)-9-isopropylidenexanthene
  • Bis-(2-diphenylphosphino)-p-tolyl) ether

Uniqueness

4-(Diphenylphosphino)-N,N-diethylaniline is unique due to its specific structure, which combines a phosphine group with an aniline derivative. This combination provides distinct electronic and steric properties, making it a versatile ligand in catalysis and other applications. Its ability to form stable complexes with various metals sets it apart from other similar compounds.

Properties

CAS No.

63370-87-6

Molecular Formula

C22H24NP

Molecular Weight

333.4 g/mol

IUPAC Name

4-diphenylphosphanyl-N,N-diethylaniline

InChI

InChI=1S/C22H24NP/c1-3-23(4-2)19-15-17-22(18-16-19)24(20-11-7-5-8-12-20)21-13-9-6-10-14-21/h5-18H,3-4H2,1-2H3

InChI Key

IAZFKAZYKSRHIX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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